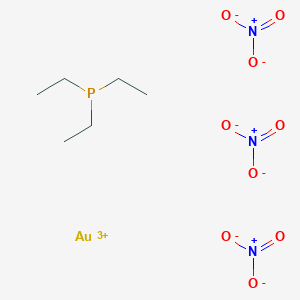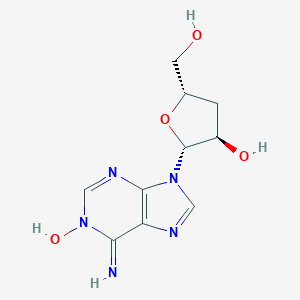
Adenosine, 3'-deoxy-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine, 3'-deoxy-, 1-oxide (ADO) is a purine nucleoside analog that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. ADO is structurally similar to adenosine, but lacks the 3'-hydroxyl group, which makes it resistant to degradation by adenosine deaminase. This feature makes ADO an ideal candidate for biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of Adenosine, 3'-deoxy-, 1-oxide is primarily through the inhibition of adenosine deaminase. This results in the accumulation of adenosine and Adenosine, 3'-deoxy-, 1-oxide, which can then bind to adenosine receptors on cells. Adenosine, 3'-deoxy-, 1-oxide has been shown to bind to the A1, A2A, and A3 adenosine receptors, which are G protein-coupled receptors. The binding of Adenosine, 3'-deoxy-, 1-oxide to these receptors can result in various downstream effects, including the modulation of intracellular signaling pathways and the regulation of gene expression.
Effets Biochimiques Et Physiologiques
Adenosine, 3'-deoxy-, 1-oxide has several biochemical and physiological effects, including the modulation of intracellular signaling pathways, the regulation of gene expression, and the regulation of neurotransmitter release. Adenosine, 3'-deoxy-, 1-oxide has also been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Adenosine, 3'-deoxy-, 1-oxide in lab experiments is its resistance to degradation by adenosine deaminase. This allows for the accurate measurement of adenosine levels and the study of its downstream effects. However, one limitation of using Adenosine, 3'-deoxy-, 1-oxide is its potential toxicity, which can vary depending on the experimental conditions.
Orientations Futures
There are several future directions for the study of Adenosine, 3'-deoxy-, 1-oxide, including the development of novel Adenosine, 3'-deoxy-, 1-oxide analogs with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in various diseases. Additionally, the role of Adenosine, 3'-deoxy-, 1-oxide in the regulation of immune responses and inflammation is an area of active research, which may lead to the development of new immunomodulatory therapies.
Méthodes De Synthèse
Adenosine, 3'-deoxy-, 1-oxide can be synthesized by several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of adenosine with nitrous acid, which results in the formation of Adenosine, 3'-deoxy-, 1-oxide. The enzymatic synthesis involves the use of adenosine deaminase to catalyze the deamination of adenosine to Adenosine, 3'-deoxy-, 1-oxide.
Applications De Recherche Scientifique
Adenosine, 3'-deoxy-, 1-oxide has been used in various scientific research applications, including cancer research, immunology, and neurobiology. In cancer research, Adenosine, 3'-deoxy-, 1-oxide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, Adenosine, 3'-deoxy-, 1-oxide has been shown to modulate the immune response and regulate inflammation. In neurobiology, Adenosine, 3'-deoxy-, 1-oxide has been shown to have neuroprotective effects and regulate neurotransmitter release.
Propriétés
Numéro CAS |
10385-57-6 |
|---|---|
Nom du produit |
Adenosine, 3'-deoxy-, 1-oxide |
Formule moléculaire |
C10H13N5O4 |
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
(2R,3R,5S)-2-(1-hydroxy-6-iminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O4/c11-8-7-9(13-4-15(8)18)14(3-12-7)10-6(17)1-5(2-16)19-10/h3-6,10-11,16-18H,1-2H2/t5-,6+,10+/m0/s1 |
Clé InChI |
DIRJXXLRJXTDMP-BAJZRUMYSA-N |
SMILES isomérique |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CN(C3=N)O)CO |
SMILES |
C1C(OC(C1O)N2C=NC3=C2N=CN(C3=N)O)CO |
SMILES canonique |
C1C(OC(C1O)N2C=NC3=C2N=CN(C3=N)O)CO |
Synonymes |
3'-deoxyadenosine N(1)-oxide cordycepin N(1)-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



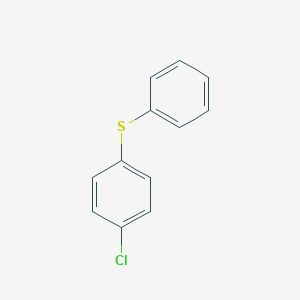
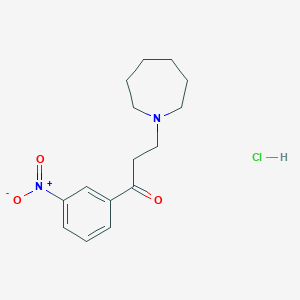
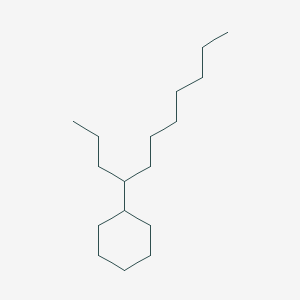
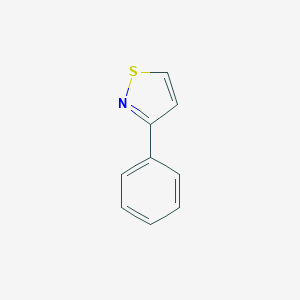
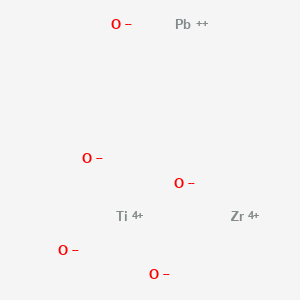
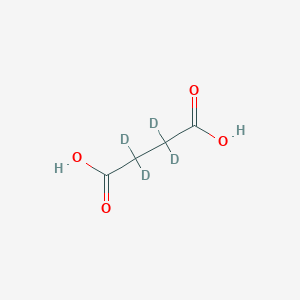
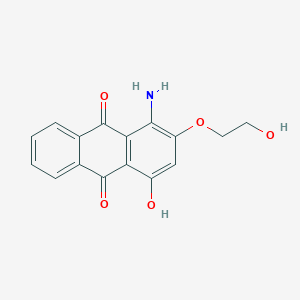
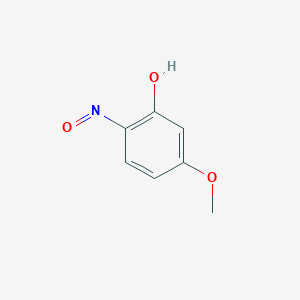
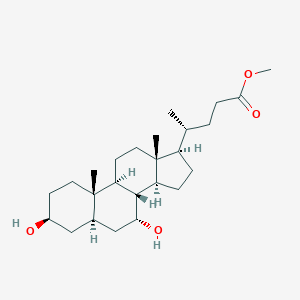

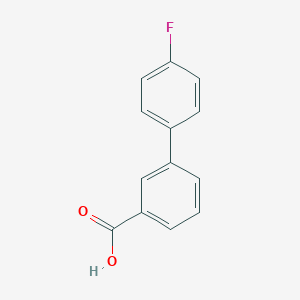
![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)
![N-[(Z)-ethylideneamino]benzamide](/img/structure/B82068.png)
